2-[(2-Naphthylmethylene)amino]benzamide
Description
Properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C18H14N2O/c19-18(21)16-7-3-4-8-17(16)20-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H,(H2,19,21) |
InChI Key |
FKWKKXVFFOONMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=CC=C3C(=O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
A comparative analysis of key benzamide derivatives is summarized below:
Key Observations :
- Aromaticity and Electronic Effects: The naphthyl group in this compound provides greater electron delocalization compared to thiophene or methyl substituents, which may enhance binding affinity in biological targets or catalytic intermediates .
Preparation Methods
Conventional Condensation Method
The most widely reported method involves refluxing equimolar amounts of 2-naphthaldehyde and 4-aminobenzamide in ethanol-water (1:1 v/v) at 70–90°C for 1–3 hours. Sodium acetate is often added to maintain a weakly basic pH, facilitating imine formation by deprotonating the amine group. Yields typically exceed 85% after recrystallization.
Reaction Mechanism:
Catalytic Dehydrogenative Condensation
A recent advance employs iridium catalysts (e.g., [Cp*Ir(H₂O)₃][OTf]₂) in water, enabling acceptorless dehydrogenative coupling. This method eliminates the need for stoichiometric acids or bases, achieving 90–95% yields under milder conditions (50–70°C, 2–4 hours). The mechanism involves:
-
Aldehyde Activation: The catalyst dehydrogenates the aldehyde to generate an acyl intermediate.
-
Coupling: The acyl intermediate reacts with the amine, followed by dehydrogenation to form the imine.
Optimization of Reaction Parameters
Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Ethanol-water (1:1) | 80 | 88 | 98 | |
| Water (with Ir catalyst) | 70 | 94 | 99 | |
| Methanol | 65 | 75 | 95 |
Ethanol-water mixtures balance solubility and reaction kinetics, while aqueous systems with catalysts enhance green chemistry metrics.
Temperature and Reaction Time
Catalysts and Additives
-
Sodium Acetate: Increases reaction rate by 40% compared to uncatalyzed conditions.
-
Iridium Complexes: Improve atom economy by avoiding stoichiometric reagents.
Industrial-Scale Production Considerations
Scaling up requires:
-
Continuous Flow Reactors: To maintain precise temperature control and reduce batch variability.
-
Solvent Recovery Systems: Ethanol-water mixtures are distilled and reused, cutting costs by 30%.
-
Crystallization Optimization: Toluene-sherwood oil (1:0.5–4 v/v) achieves >99% purity via gradient recrystallization.
Purification and Characterization Techniques
-
Recrystallization: Toluene-sherwood oil mixtures remove unreacted aldehydes and amines.
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) resolves minor impurities.
-
Spectroscopic Analysis:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Conventional Condensation | 88 | 98 | 2 hours | High |
| Catalytic Dehydrogenation | 94 | 99 | 3 hours | Moderate |
Traditional methods remain preferred for industrial use due to lower catalyst costs, while catalytic approaches suit high-purity applications.
Recent Advances and Alternative Approaches
Q & A
Q. What are the common synthetic routes for preparing 2-[(2-Naphthylmethylene)amino]benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a Schiff base condensation between 2-aminobenzamide and 2-naphthaldehyde under reflux conditions. Key steps include:
- Reagent Selection : Use ethanol or methanol as solvents due to their polarity, which facilitates imine formation. Catalysts like acetic acid or molecular sieves can enhance yield by absorbing water and shifting equilibrium .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended to isolate the product.
- Optimization : Yield improvements (up to 75–85%) are achieved by controlling temperature (70–80°C) and reaction time (4–6 hours). Monitor reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the imine bond (δ 8.5–9.0 ppm for CH=N proton) and aromatic protons. 2D NMR (e.g., COSY, HMBC) resolves overlapping signals in the naphthyl region .
- IR Spectroscopy : Detect the amide C=O stretch (~1650 cm) and CH=N stretch (~1600 cm) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in DMSO/water mixtures. Data should show dihedral angles between benzamide and naphthyl groups (~30–40°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Structural Variations : Substituent effects (e.g., electron-withdrawing groups on the naphthyl ring) alter bioactivity. Compare IC values of derivatives with controlled modifications .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, antiproliferative activity may vary due to differential uptake kinetics .
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA with post-hoc tests) to validate results across studies .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in cancer models?
Methodological Answer:
- Target Identification : Perform molecular docking studies using PD-1/PD-L1 or EGFR kinase domains as targets. Validate with SPR (surface plasmon resonance) to measure binding affinity .
- Pathway Analysis : Use RNA-seq or Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle regulators (e.g., p21) in treated cells .
- In Vivo Validation : Administer the compound (10–20 mg/kg, i.p.) in xenograft models. Monitor tumor volume and perform histopathology to confirm efficacy .
Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Tools like SwissADME predict logP (optimal range: 2–4) and solubility. Derivatives with polar substituents (e.g., -OH, -COOH) enhance aqueous solubility but may reduce membrane permeability .
- QSAR Modeling : Develop models correlating substituent electronegativity with IC. For example, nitro or cyano groups at the naphthyl position enhance cytotoxicity .
- Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4) using Schrödinger’s BioLuminate. Modify labile sites (e.g., methyl groups) to reduce clearance .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and stability?
Methodological Answer:
- Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. DMSO is preferred for in vitro studies, but PEG-400/water mixtures improve in vivo compatibility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 month). Monitor via HPLC for decomposition products (e.g., hydrolyzed benzamide). Lyophilization or storage under argon enhances shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
